molecular formula C17H12N4O2 B11063064 2-Quinolinol, 7-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-

2-Quinolinol, 7-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B11063064
M. Wt: 304.30 g/mol
InChI Key: DKCBESFSVZTBMM-UHFFFAOYSA-N
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Description

7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL is a complex organic compound that features a quinoline core substituted with a pyridyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized via the Skraup synthesis or Friedländer synthesis. The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives. The pyridyl group is often introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also interact with enzymes and other proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-METHYL-3-[5-(4-PYRIDYL)-1,2,4-OXADIAZOL-3-YL]-2-QUINOLINOL is unique due to the combination of its structural features, which confer specific electronic and photophysical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological molecules.

Properties

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

7-methyl-3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one

InChI

InChI=1S/C17H12N4O2/c1-10-2-3-12-9-13(16(22)19-14(12)8-10)15-20-17(23-21-15)11-4-6-18-7-5-11/h2-9H,1H3,(H,19,22)

InChI Key

DKCBESFSVZTBMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

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